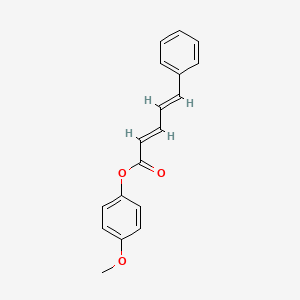
4-methoxyphenyl (2E,4E)-5-phenylpenta-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxyphenyl (2E,4E)-5-phenylpenta-2,4-dienoate is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a phenylpenta-2,4-dienoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxyphenyl (2E,4E)-5-phenylpenta-2,4-dienoate typically involves the reaction of 4-methoxybenzaldehyde with phenylacetic acid under basic conditions to form the intermediate compound. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and bases like potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-methoxyphenyl (2E,4E)-5-phenylpenta-2,4-dienoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated derivatives of the original compound.
Substitution: Halogenated derivatives of the methoxyphenyl ring.
Scientific Research Applications
4-methoxyphenyl (2E,4E)-5-phenylpenta-2,4-dienoate has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-methoxyphenyl (2E,4E)-5-phenylpenta-2,4-dienoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
(2E,4E)-5-phenyl-2-cyano-2,4-pentadienethioamide: Similar in structure but contains a cyano group instead of a methoxy group.
(2E,4E)-5-aryl-2-(4-arylthiazol-2-yl)penta-2,4-dienenitrile: Contains a thiazole ring, making it structurally different but functionally similar.
Uniqueness
4-methoxyphenyl (2E,4E)-5-phenylpenta-2,4-dienoate is unique due to its combination of a methoxyphenyl group and a phenylpenta-2,4-dienoate moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C18H16O3 |
|---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
(4-methoxyphenyl) (2E,4E)-5-phenylpenta-2,4-dienoate |
InChI |
InChI=1S/C18H16O3/c1-20-16-11-13-17(14-12-16)21-18(19)10-6-5-9-15-7-3-2-4-8-15/h2-14H,1H3/b9-5+,10-6+ |
InChI Key |
NDIPFXMRBVFNHR-NXZHAISVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)OC(=O)/C=C/C=C/C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C=CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




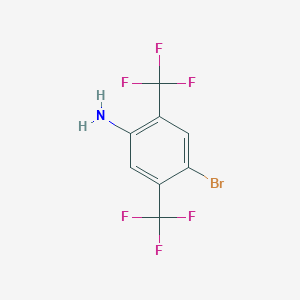
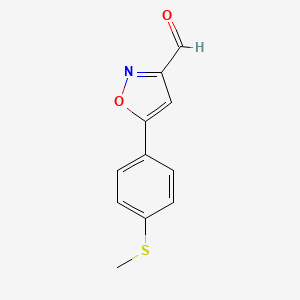
![6-(((Benzyloxy)carbonyl)amino)-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B14871488.png)

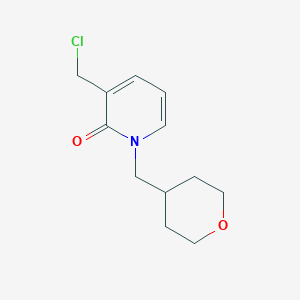
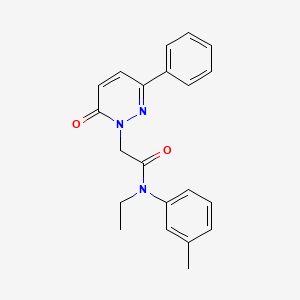
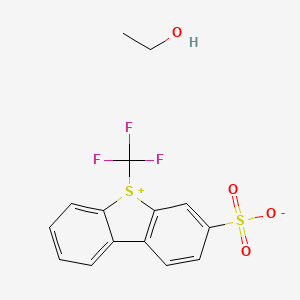
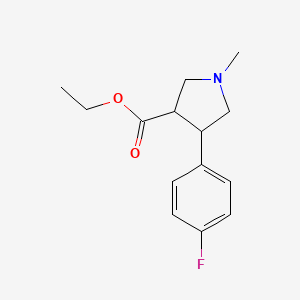
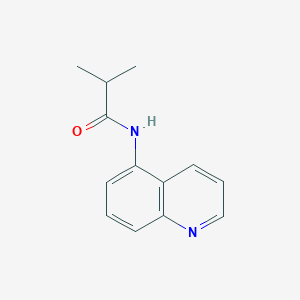

![Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate](/img/structure/B14871539.png)

